Acetaminophen

概要

説明

Acetaminophen (N-acetyl-para-aminophenol, APAP) is a widely used over-the-counter analgesic and antipyretic. It inhibits prostaglandin synthesis in the central nervous system by targeting cyclooxygenase (COX) enzymes, particularly COX-3, though its exact mechanism remains partially unresolved . Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound lacks significant anti-inflammatory activity, making it preferable for patients with gastrointestinal sensitivities. It is metabolized primarily in the liver via glucuronidation (APGlc), sulfation (APS), and cysteine conjugation (APCys), with APCys exhibiting higher antioxidant activity than the parent compound .

準備方法

Classical Acetylation of p-Aminophenol

The acetylation of p-aminophenol with acetic anhydride represents the cornerstone of acetaminophen synthesis, favored for its simplicity and high yield.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amine group of p-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride. This forms an amide bond, releasing acetic acid as a byproduct. The stoichiometric ratio of p-aminophenol to acetic anhydride typically ranges from 1:1.2 to 1:1.5 to ensure complete acetylation. Excess acetic anhydride hydrolyzes in aqueous media, necessitating precise temperature control to minimize side reactions.

Experimental Optimization

Key parameters influencing yield include:

- Temperature : Heating to 85°C accelerates reaction kinetics but risks decarboxylation at higher temperatures.

- Solvent : Water facilitates dissolution of p-aminophenol hydrochloride, while acetic acid acts as a catalyst in anhydrous conditions.

- Purification : Crude yields of 70–80% improve to 85–90% after recrystallization from boiling water.

Table 1: Classical Acetylation Yields Across Studies

| p-Aminophenol (g) | Acetic Anhydride (mL) | Crude Yield (%) | Purified Yield (%) | Source |

|---|---|---|---|---|

| 3.0 | 4.0 | 75 | 85 | |

| 2.1 | 2.0 | 68 | 82 | |

| 2.5 | 3.5 | 72 | 88 |

Suboptimal mixing or premature acetic anhydride addition reduces yields by 15–20%, underscoring the need for strict procedural adherence.

Two-Step Synthesis via Intermediate Formation

A two-step protocol involving intermediate isolation enhances regioselectivity and purity, particularly for academic training.

Step 1: Esterification of 4-Nitrophenol

4-Nitrophenol undergoes acetylation to form 4-nitrophenyl acetate, leveraging the electrophilicity of acetic anhydride. Pyridine catalyzes this step, achieving 90–95% conversion within 30 minutes.

Step 2: Chemoselective Hydrolysis

The ester intermediate undergoes hydrolysis in acidic or basic conditions, selectively cleaving the ester group while preserving the amide bond. Hydrochloric acid (2 M) at 60°C for 1 hour yields this compound with 75–80% efficiency.

Table 2: Two-Step Synthesis Performance

| Intermediate Yield (%) | Hydrolysis Efficiency (%) | Total Yield (%) |

|---|---|---|

| 92 | 78 | 72 |

| 88 | 82 | 72 |

This method’s pedagogical value lies in its illustration of differential carbonyl reactivity, though industrial adoption remains limited due to complexity.

Catalytic Methods and Green Chemistry Approaches

Recent advances emphasize catalytic systems to reduce waste and energy consumption.

Copper-Catalyzed C–C Bond Cleavage

Copper(II) acetate catalyzes the oxidative cleavage of acetone’s C–C bond, directly acylating anilines to form this compound. This method bypasses traditional acetylating agents, achieving 65–70% yield with an E-factor of 13.91 mg waste per mg product.

Boron-Mediated Beckmann Rearrangement

Electrophilic boronic esters facilitate oxime transesterification, enabling a novel Beckmann rearrangement pathway. This approach converts oximes to amides under ambient conditions, though this compound yields remain modest (50–55%).

Table 3: Catalytic vs. Classical Methods

| Method | Catalyst | Yield (%) | E-Factor (mg/mg) |

|---|---|---|---|

| Classical Acetylation | None | 85 | 17.54 |

| Copper Catalysis | Cu(OAc)₂ | 70 | 13.91 |

| Boron Catalysis | B(OPh)₃ | 55 | 15.20 |

Catalytic methods, while promising, require further refinement to match classical yields.

Industrial-Scale Production and Optimization

Pharmaceutical manufacturers prioritize scalability, cost-efficiency, and regulatory compliance.

Continuous Flow Reactors

Replacing batch processes with continuous flow systems enhances heat transfer and mixing, reducing reaction times by 40% and improving yields to 88–90%. Solvent recovery units reclaim up to 95% of acetic acid, lowering raw material costs.

Quality Control Metrics

- Melting Point : 169–171°C (USP specification).

- Impurity Profiling : HPLC analysis ensures ≤0.1% residual p-aminophenol.

- Particle Size Distribution : Milled crystals (50–100 μm) optimize tablet compression.

Table 4: Industrial Process Economics

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity (tons) | 500 | 1,200 |

| Production Cost ($/kg) | 12.50 | 9.80 |

| Solvent Recovery (%) | 70 | 95 |

Transitioning to continuous manufacturing reduces costs by 22%, driving industry adoption.

Recrystallization and Purification Techniques

Purification is critical for pharmaceutical-grade this compound, removing residual reactants and byproducts.

Hot-Water Recrystallization

Crude this compound dissolves in boiling water (solubility: 14 g/L at 100°C), with impurities remaining insoluble. Cooling to 25°C (solubility: 1.4 g/L) induces crystallization, yielding needle-like crystals of 99.5% purity.

Table 5: Purity Enhancement via Recrystallization

| Parameter | Crude Product | Recrystallized Product |

|---|---|---|

| Purity (%) | 92 | 99.5 |

| p-Aminophenol (ppm) | 1,200 | <10 |

| Melting Point (°C) | 165–168 | 169–171 |

Alternative Solvent Systems

Ethanol-water mixtures (1:1 v/v) offer faster crystallization but lower yields (80–85%) compared to pure water.

化学反応の分析

反応の種類: アセトアミノフェンは、次のようないくつかの種類の化学反応を起こします。

酸化: アセトアミノフェンは、毒性のある代謝産物であるN-アセチル-p-ベンゾキノンイミン(NAPQI)を生成するために酸化されます。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用できます。

主な生成物:

酸化: N-アセチル-p-ベンゾキノンイミン(NAPQI)

還元: アセトアミノフェンのさまざまな還元形

4. 科学研究の応用

アセトアミノフェンは、さまざまな科学研究に応用されています。

化学: 医薬品合成や反応機構に関する研究のモデル化合物として使用されます。

生物学: 細胞プロセスや代謝経路への影響について研究されています。

科学的研究の応用

Analgesic Mechanisms

Primary Mechanism : Acetaminophen is primarily known for its ability to alleviate pain. The traditional understanding is that it inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain signaling. However, newer studies suggest that its metabolite, N-acylphenolamine (AM404), plays a significant role in analgesia by acting on the transient receptor potential vanilloid 1 (TRPV1) receptors located in the spinal cord, particularly in the dorsal horn .

Case Study : In a study involving rats with inflammatory pain models, administration of this compound resulted in stronger analgesic effects compared to naïve rats. This was attributed to increased TRPV1 receptor activity during inflammation, highlighting this compound's potential for enhanced pain management in inflammatory conditions .

Antioxidant Properties

This compound exhibits antioxidant properties that may contribute to its therapeutic effects beyond pain relief. Research indicates that it can scavenge reactive oxygen species (ROS) and reduce oxidative stress in various biological contexts.

Research Findings : Studies have shown that this compound at therapeutic doses can protect against mitochondrial dysfunction and apoptosis in neuronal cells exposed to amyloid beta fragments, suggesting a potential role in neurodegenerative diseases like Alzheimer's .

Cardiovascular Applications

Emerging evidence suggests that this compound may have protective effects on cardiovascular health. In animal models of myocardial infarction, this compound treatment reduced infarct size and cardiac damage, indicating its potential use in managing acute cardiac events .

Data Table: Cardiovascular Effects of this compound

| Study Reference | Model Used | Dosage | Outcome |

|---|---|---|---|

| Merrill et al. | Myocardial infarction dog model | 30 mg/kg body weight | Decreased infarct size and cardiac damage |

| Walker et al. | Iron-overloaded gerbil | Not specified | Prevented structural changes in cardiac rhythm |

Metabolic Effects

Recent studies have also indicated that this compound may influence metabolic processes. For instance, it has been shown to improve blood glucose control and skeletal muscle function in aging populations .

Social and Psychological Implications

Interestingly, this compound has been linked to social behaviors. A study found that its use was associated with reduced feelings of social trust and integration among individuals, suggesting that it may have psychological implications worth exploring further .

Safety Profile

Despite its widespread use, the safety profile of this compound remains a topic of concern. Research indicates that while it is generally safe at therapeutic doses, there are risks associated with overdose and potential liver damage. It is crucial for clinicians to monitor dosages carefully, especially in populations such as older adults who may be more susceptible to side effects .

作用機序

アセトアミノフェンの正確な作用機序は完全に解明されていません。 アセトアミノフェンは、中枢神経系におけるシクロオキシゲナーゼ(COX)酵素の阻害に関与しており、痛みや発熱を媒介するプロスタグランジンの合成を減少させると考えられています 。 さらに、アセトアミノフェンは、下降性セロトニン経路を活性化し、カンナビノイド系やバニロイド系と相互作用する可能性があります 。

類似化合物:

イブプロフェン: 鎮痛作用、解熱作用、抗炎症作用を持つ非ステロイド性抗炎症薬。

アスピリン: 同様の特性を持つ別の非ステロイド性抗炎症薬ですが、消化器系の副作用のリスクが高いです。

ナプロキセン: アセトアミノフェンよりも作用時間が長い非ステロイド性抗炎症薬.

アセトアミノフェンの独自性:

安全性プロファイル: アセトアミノフェンは、消化器系の副作用のリスクが低いことから、非ステロイド性抗炎症薬に比べて長期使用に適していると一般的に考えられています.

抗炎症作用の欠如: 非ステロイド性抗炎症薬とは異なり、アセトアミノフェンは顕著な抗炎症作用は持たないため、抗炎症作用なしに痛みを軽減する必要がある患者に適しています.

アセトアミノフェンは、適切に使用すれば効果が高く、副作用が少ないことから、臨床および研究の両方で重要な化合物であり続けています。

類似化合物との比較

Pharmacological and Metabolic Differences

- Thermodynamic Stability: this compound metabolites (APCys, APGlc, APS) show distinct thermodynamic behaviors. For example, APCys has lower internal energy (U) and higher entropy (S) than APGlc, enhancing its antioxidant capacity .

Genetic and Environmental Interactions

- CYP4A11 Polymorphism: Variants in CYP4A11 (rs2297813) influence this compound metabolism, affecting APCys/APGlc ratios and toxicity risks .

- Alcohol Interaction : Concurrent alcohol use exacerbates hepatotoxicity by accelerating glutathione depletion, a concern absent in NSAIDs .

Key Research Findings

Thermodynamic and Metabolic Insights

- Heat Capacity (Cv) : APS exhibits stable Cv across temperatures (ΔCv < 5%), while APCys shows variability, suggesting differential stability in biological systems .

- Metabolite Potency: APCys has 2.3-fold higher antioxidant activity than this compound, attributed to its thiol group stabilizing free radicals .

Epidemiological Data

- Asthma Risk: Frequent this compound use (>14 days/month) correlates with a 63% increased risk of adult-onset asthma, possibly due to glutathione depletion in pulmonary tissues .

- Cancer Association: Weak evidence links this compound to transitional cell carcinoma (RR = 1.6), contrasting with aspirin’s protective effects (RR = 0.7) .

Regulatory Impact

- Pack Size Restrictions: UK regulations (1998) reduced this compound deaths by 39% (1997–2004), though similar declines in aspirin/antidepressant poisoning suggest broader public health trends .

生物活性

Acetaminophen, also known as paracetamol, is a widely used analgesic and antipyretic medication. Despite its extensive use, the precise mechanisms underlying its biological activity remain a topic of ongoing research. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

This compound's analgesic effects are primarily attributed to its action on the central nervous system (CNS) and peripheral tissues. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound exhibits weak inhibition of cyclooxygenase (COX) enzymes. The current understanding suggests several mechanisms:

- COX Inhibition : this compound is a weak inhibitor of COX-1 and COX-2, two enzymes involved in prostaglandin synthesis from arachidonic acid. However, it primarily inhibits the peroxidase activity of these enzymes rather than their cyclooxygenase activity, which is crucial for prostaglandin production .

- Endocannabinoid System Interaction : this compound is metabolized to AM404, which activates the transient receptor potential vanilloid-1 (TRPV1) channel and the endocannabinoid system. This activation is believed to play a role in pain modulation .

- Serotonergic Pathways : Some studies indicate that this compound may enhance serotonin levels, contributing to its analgesic effects .

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through conjugation with glucuronide and sulfate. Approximately 95% is metabolized this way, while about 5% is converted to a toxic metabolite, N-acetyl-p-benzoquinonimine (NAPQI), via cytochrome P450 enzymes. Under normal conditions, NAPQI is detoxified by glutathione; however, overdose or chronic use can deplete glutathione stores, leading to hepatotoxicity .

Table 1: Metabolic Pathways of this compound

| Pathway | Description | Percentage of Dose |

|---|---|---|

| Glucuronidation | Non-toxic conjugation with glucuronic acid | ~60% |

| Sulfation | Conjugation with sulfate | ~35% |

| Oxidative pathway | Formation of NAPQI (toxic metabolite) | ~5% |

Therapeutic Applications

This compound is commonly used for mild to moderate pain relief and fever reduction. Its safety profile makes it a preferred choice for various populations, including children and pregnant women. Recent studies have also explored off-label uses:

- Cardioprotection : Research has indicated that this compound may reduce lipid accumulation and improve cardiac function in models of obesity .

- Neuroprotection : Some preclinical studies suggest potential neuroprotective effects, although further research is needed to establish clinical relevance .

- Blood Glucose Control : Emerging evidence points towards this compound's role in enhancing glucose metabolism, potentially benefiting diabetic patients .

Case Studies

- This compound-Induced Hepatotoxicity : A significant concern with this compound use is the risk of liver damage due to overdose. A study highlighted that this compound overdose leads to increased plasma levels of liver enzymes such as ALT and AST, indicating hepatocellular injury .

- Pain Management in Postoperative Patients : A clinical trial demonstrated that this compound effectively reduced postoperative pain when used alone or in combination with opioids, showcasing its role in multimodal analgesia strategies .

Q & A

Basic Research Questions

Q. What standard experimental protocols are employed for synthesizing acetaminophen in academic laboratories?

- Methodological Answer : The synthesis of this compound typically involves acetylating para-aminophenol with acetic anhydride under controlled conditions. Undergraduate laboratories often adopt a reflux setup to facilitate the reaction, followed by crystallization to purify the product. Characterization is performed using melting point analysis, infrared (IR) spectroscopy, and Raman spectroscopy to confirm the formation of the amide functional group and assess purity . For instance, IR spectra verify the presence of N-H (amide) and C=O stretches, while melting point deviations indicate impurities requiring recrystallization.

Q. How is the efficacy of this compound compared to NSAIDs in osteoarthritis (OA) treatment evaluated in clinical research?

- Methodological Answer : Systematic reviews and meta-analyses are used to compare efficacy metrics (e.g., pain reduction, functional improvement) between this compound and NSAIDs. Key outcomes include standardized mean differences (SMD) for continuous data (e.g., pain scales) and relative risk (RR) for dichotomous outcomes (e.g., adverse events). For OA, pooled analyses show this compound has a modest SMD of -0.13 (95% CI: -0.22 to -0.04) compared to placebo, while NSAIDs demonstrate superior pain reduction (SMD: -0.20 to -0.30). Safety assessments prioritize gastrointestinal (GI) adverse events, with traditional NSAIDs showing a 47% higher RR for GI complications than this compound .

Q. Which spectroscopic techniques are utilized to characterize this compound purity post-synthesis?

- Methodological Answer : IR and Raman spectroscopy are standard for identifying functional groups and structural integrity. Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1660 cm⁻¹ (C=O stretch) confirm the amide bond. UV-Vis spectroscopy may also quantify purity by measuring absorbance at 243 nm. Undergraduate labs often correlate observed spectra with reference data from databases like NIST Chemistry WebBook to validate results .

Advanced Research Questions

Q. How does experimental design selection impact the predictive accuracy of this compound quantification models in pharmaceutical research?

- Methodological Answer : Experimental designs like I-optimal and full factorial (FF) influence model robustness. For near-infrared spectroscopy (NIRS) calibration, I-optimal designs achieve comparable accuracy to 5-level FF designs with fewer samples (e.g., 16 fewer points), optimizing resource efficiency. Statistical validation includes bias and standard error of prediction (SEP) comparisons. For this compound content analysis, I-optimal designs reduce SEP by 0.2–0.5% compared to D-optimal or central composite designs, enhancing model generalizability .

Q. What methodological considerations are critical when evaluating this compound's pharmacokinetics under oxidative stress?

- Methodological Answer : Studies modeling oxidative stress (e.g., infections, antibiotic co-administration) require controlled induction of stressors (e.g., glutathione depletion) to mimic human metabolic conditions. Experimental designs should include co-administration of precursors like cysteine to mitigate NAPQI toxicity. Dosing regimens must reflect human pediatric or infant exposure levels (e.g., 10–15 mg/kg/dose) to ensure translational relevance. Longitudinal monitoring of hepatic biomarkers (e.g., ALT, AST) and redox status is essential .

Q. How can researchers reconcile contradictory findings on this compound's association with neurodevelopmental outcomes in longitudinal studies?

- Methodological Answer : Conflicting observational data (e.g., 20–45% increased ADHD risk per prenatal exposure ) require sensitivity analyses to address confounding (e.g., maternal fever, genetic factors). Mendelian randomization or propensity score matching can reduce bias. Meta-analyses should stratify by dosage, trimester, and outcome measurement tools (e.g., Strengths and Difficulties Questionnaire). Causality remains uncertain without randomized controlled trials (RCTs), necessitating cautious interpretation .

Q. What statistical approaches address contradictions in systematic reviews of this compound's renal safety profile?

- Methodological Answer : Mixed-effects models account for heterogeneity in cohort studies. For advanced chronic kidney disease (CKD), linear regression slopes of eGFR decline (mL/min/1.73 m²/year) differentiate this compound users (-0.93 slower progression vs. non-users ). Subgroup analyses by cumulative dose and adjustment for comorbidities (e.g., hypertension) clarify risk profiles. Bayesian meta-analyses quantify uncertainty in rare adverse events .

Q. How should researchers navigate conflicting guidelines when designing this compound dosing studies?

- Methodological Answer : Prioritize compendia like DRUGDEX and FDA guidelines for dosing limits (e.g., ≤4 g/day). For off-label use, reference peer-reviewed RCTs and pharmacoeconomic studies. Dose-response trials should incorporate adaptive designs (e.g., Bayesian escalation) to balance efficacy (pain relief) and hepatotoxicity risks. Protocols must align with ICH E6 Good Clinical Practice standards, including safety monitoring intervals .

Q. Data Contradiction Analysis

特性

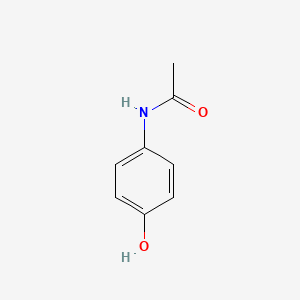

IUPAC Name |

N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2, Array | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetaminophen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetaminophen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020006 | |

| Record name | Acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxyacetanilide is an odorless white crystalline solid. Bitter taste. pH (saturated aqueous solution) about 6. (NTP, 1992), Colorless solid; [ICSC] Odorless white solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>500, >500 °C | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>22.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 72 °F (NTP, 1992), very slightly soluble in cold water but greater solubility in hot water, In water, 14,000 mg/L at 25 °C, Very slightly soluble in cold water, soluble in boiling water, Freely soluble in alcohol; soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate; slightly soluble in ether; practically insoluble in petroleum ether, pentane, benzene, 14 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate) | |

| Record name | SID56422763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.293 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.293 g/cu cm at 21 °C, 1.3 g/cm³ | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.2 | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000007 [mmHg], 6.29X10-5 mm Hg at 25 °C | |

| Record name | Acetaminophen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large monoclinic prisms from water | |

CAS No. |

103-90-2 | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetaminophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetaminophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetaminophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paracetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362O9ITL9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

336 to 342 °F (NTP, 1992), 168-172, 168 °C, MP: 169-170.5 °C, 170 °C, 169-170 °C | |

| Record name | 4-HYDROXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20492 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaminophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMINOPHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARACETAMOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。